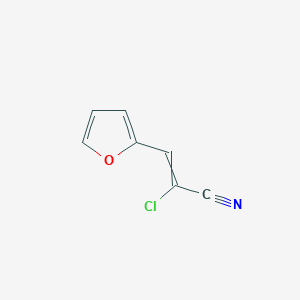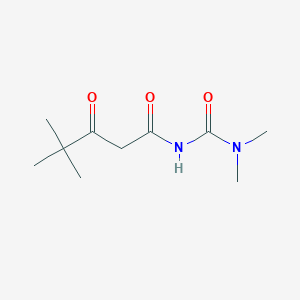
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of dimethylcarbamoyl chloride with 4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as benzene or xylene and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where phosgene and dimethylamine are reacted at high temperatures (around 275°C) to produce dimethylcarbamoyl chloride, which is then reacted with 4,4-dimethyl-3-oxopentanoic acid .
Análisis De Reacciones Químicas
Types of Reactions: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ureas, carbamates, and thiolourethanes.
Aplicaciones Científicas De Investigación
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is used in various scientific research applications, including:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and pesticides
Mecanismo De Acción
The mechanism of action of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with molecular targets such as enzymes and proteins. It acts by transferring its dimethylcarbamoyl group to specific sites on the target molecules, thereby altering their function. This can lead to inhibition of enzyme activity or modification of protein structure, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- Dimethylcarbamoyl chloride
- N,N-Dimethylcarbamoyl chloride
- Carbamoyl chloride
Comparison: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific structure, which includes a dimethylcarbamoyl group and a 4,4-dimethyl-3-oxopentanoic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, dimethylcarbamoyl chloride is primarily used as a reagent for transferring dimethylcarbamoyl groups, while this compound has broader applications in synthesis and research .
Propiedades
Número CAS |
93633-73-9 |
|---|---|
Fórmula molecular |
C10H18N2O3 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
N-(dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(13)6-8(14)11-9(15)12(4)5/h6H2,1-5H3,(H,11,14,15) |
Clave InChI |
MSJDJWIPQUGBCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
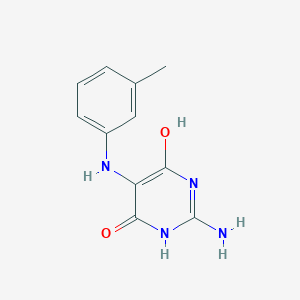

![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
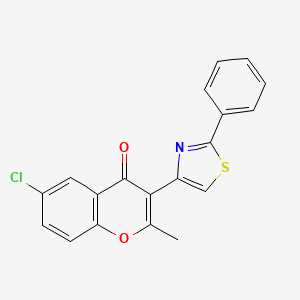
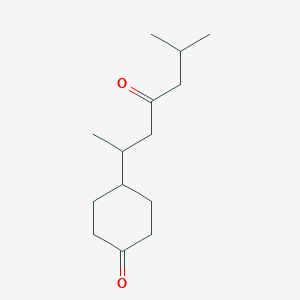
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
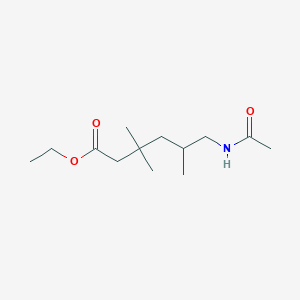
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
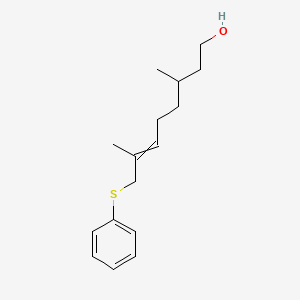
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
